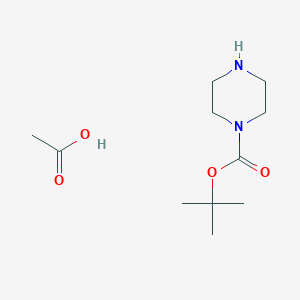

tert-Butyl piperazine-1-carboxylate acetate

Descripción

Tert-Butyl piperazine-1-carboxylate acetate is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as a building block in organic synthesis and has various applications in the pharmaceutical and chemical industries .

Propiedades

IUPAC Name |

acetic acid;tert-butyl piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.C2H4O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11;1-2(3)4/h10H,4-7H2,1-3H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYAIUMHCRSUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143238-38-4 | |

| Record name | 1-Boc-piperazine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Acylation of Anhydrous Piperazine

The traditional approach involves reacting anhydrous piperazine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions. This method suffers from poor selectivity due to the reactivity of both nitrogen atoms in piperazine, leading to di-protected byproducts. Purification requires extensive washing with solvents like toluene, which increases costs and poses health risks. Typical yields range from 60–70%, with purity often below 95% due to residual impurities.

Salt Formation and Selective Protection

To improve selectivity, piperazine is first converted to its acetate salt using glacial acetic acid, followed by Boc protection. While this reduces di-protection byproducts, the reliance on anhydrous piperazine—a costly and hygroscopic material—limits scalability. Additionally, toluene extraction during workup introduces flammability and toxicity concerns.

Novel Three-Step Synthesis from Diethanolamine

Reaction Overview

A patented method (CN108033931B) bypasses piperazine entirely, using diethanolamine as the starting material. The process involves:

Step 1: Chlorination

Step 2: Boc Protection

Step 3: Cyclization and Acetate Formation

-

Reagents : Ammonia water (3:1 molar ratio).

-

Conditions : Dropwise addition at 55–65°C, followed by 2–5 hours of stirring.

-

Workup : Ethyl acetate extraction, drying with Na₂SO₄, and reduced-pressure distillation yield N-Boc piperazine. Acetic acid is added to form the acetate salt.

Table 1: Key Parameters of the Three-Step Method

| Step | Reagent Ratio | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| 1 | 3:1 (SOCl₂) | 70–80°C | 3.5h | 98% | – |

| 2 | 1:1 (Boc) | 25°C | 12h | 95% | – |

| 3 | 3:1 (NH₃) | 60°C | 2.5h | 94.3% | 99.42% |

Comparative Analysis of Methodologies

Yield and Purity

Table 2: Method Comparison

| Parameter | Conventional (Piperazine Route) | Novel (Diethanolamine Route) |

|---|---|---|

| Starting Material | $80–100/kg | $15–20/kg |

| Solvent Toxicity | High (toluene) | Low (ethyl acetate) |

| Yield | 60–70% | 94.3% |

| Purity | 90–95% | 99.42% |

| Scalability | Limited by hygroscopicity | High (continuous flow possible) |

Optimization Strategies for Industrial Production

Catalytic Enhancements

Análisis De Reacciones Químicas

Types of Reactions

Tert-Butyl piperazine-1-carboxylate acetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo Buchwald-Hartwig amination with aryl halides to form corresponding amine derivatives

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, bases like potassium carbonate, and catalysts such as palladium complexes. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Aplicaciones Científicas De Investigación

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | tert-butyl bromoacetate + Boc-piperazine | 79 |

| Boc-deprotection | Acidic conditions (HCl) | Variable |

Medicinal Chemistry

tert-Butyl piperazine-1-carboxylate acetate is utilized as a building block in the synthesis of various bioactive compounds. Its derivatives have been explored for their potential as:

- Antibiotics : Certain derivatives exhibit antibacterial activity against resistant strains such as Staphylococcus aureus .

- Anticancer agents : The compound is linked to the synthesis of inhibitors for cancer-related pathways, including those targeting ovarian and breast cancers .

Drug Development

The compound plays a crucial role in developing new pharmaceuticals. For instance:

- Olaparib Impurity : It has been identified as an impurity in Olaparib, a drug used for treating specific types of cancer . Understanding and controlling such impurities is vital for drug safety and efficacy.

- Pyridylpiperazine derivatives : These compounds have been optimized to enhance their potency against multidrug-resistant bacteria by inhibiting efflux pumps .

Optimization of Antibiotic Potency

A study focused on optimizing pyridylpiperazine-based inhibitors demonstrated that modifications to the tert-butyl piperazine structure significantly improved their ability to potentiate antibiotic activity against Escherichia coli. This was achieved through rational design targeting specific binding sites within bacterial efflux pumps .

Synthesis of Bioactive Molecules

Research has shown that tert-butyl piperazine derivatives can be synthesized to create indazole DNA gyrase inhibitors, which are essential for combating bacterial infections by interfering with DNA replication processes .

Mecanismo De Acción

The mechanism of action of tert-butyl piperazine-1-carboxylate acetate involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins makes it a valuable tool in drug discovery .

Comparación Con Compuestos Similares

Similar Compounds

- Tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

- 1-Boc-piperazine

Uniqueness

Tert-Butyl piperazine-1-carboxylate acetate is unique due to its specific tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interaction with other molecules. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where selective reactivity is required .

Actividad Biológica

tert-Butyl piperazine-1-carboxylate acetate (CAS No. 143238-38-4) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, structural characteristics, and various biological activities, including antibacterial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 246.31 g/mol. The compound features a piperazine ring, which is a common motif in many bioactive molecules due to its ability to interact with various biological targets.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 143238-38-4 |

| Molecular Formula | C₁₁H₂₂N₂O₄ |

| Molecular Weight | 246.31 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| LogP | Not specified |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In particular, it has shown efficacy against multi-drug resistant strains of bacteria such as Staphylococcus aureus . A study highlighted that this compound could enhance the effectiveness of existing antibiotics by inhibiting the AcrAB-TolC efflux pump in Escherichia coli , which is a major mechanism of antibiotic resistance .

Case Study: Efficacy against E. coli

- Objective : To evaluate the compound's ability to potentiate antibiotic activity.

- Method : In vitro assays were conducted using genetically engineered E. coli strains.

- Results : The compound did not exhibit intrinsic antibacterial activity (MIC > 250 μM) but significantly enhanced the effectiveness of antibiotics like chloramphenicol and ciprofloxacin when used in combination .

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. It has been noted for its activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cells

- Objective : To assess the cytotoxic effects on hypopharyngeal tumor cells.

- Method : FaDu hypopharyngeal tumor cells were treated with varying concentrations of the compound.

- Results : The compound demonstrated cytotoxicity comparable to standard chemotherapy agents, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperazine ring and carboxylate group have been explored to enhance potency and selectivity.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Alkyl chain length | Increased lipophilicity; improved membrane permeability |

| Functional group variation | Altered binding affinity to target proteins |

| Stereochemistry | Influenced receptor selectivity and efficacy |

Q & A

Q. What are the common synthetic routes and reaction conditions for preparing tert-butyl piperazine-1-carboxylate acetate?

The synthesis typically involves reacting piperazine derivatives with tert-butyl chloroformate under basic conditions (e.g., sodium hydride or potassium carbonate) to introduce the Boc-protecting group. Acetic acid is then used to form the acetate salt. Key steps include controlling reaction temperature (20–80°C) and solvent selection (e.g., dichloromethane or THF). Post-synthesis purification often employs recrystallization or column chromatography .

Q. What purification techniques are effective for isolating this compound?

Recrystallization using solvents like ethyl acetate or methanol is common for removing unreacted starting materials. Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) can resolve structurally similar by-products. Purity validation via HPLC (>95%) is recommended .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the Boc-protected piperazine structure and acetate counterion.

- Mass Spectrometry : ESI-MS verifies molecular weight (e.g., [M+H] at m/z 247).

- IR : Peaks at ~1700 cm indicate carbonyl groups from the Boc and acetate moieties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving this compound?

Example: In the synthesis of chiral derivatives (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate), optimizing reductive amination with NaHB(OAc) in DCM at 0°C enhances stereoselectivity. Continuous flow reactors improve scalability and reduce side reactions .

Q. What strategies are effective for identifying and mitigating impurities during synthesis?

Q. How can X-ray crystallography and computational modeling resolve molecular conformation uncertainties?

Single-crystal X-ray studies (e.g., using SHELX or WinGX) reveal bond angles and torsional strain in the piperazine ring. Density Functional Theory (DFT) simulations predict reactivity hotspots, such as nucleophilic attack at the carbonyl group .

Q. How to address contradictions between spectroscopic data and expected molecular structures?

Cross-validate with multiple techniques:

Q. What role does this compound play in synthesizing bioactive derivatives (e.g., antimicrobial agents)?

The Boc group acts as a transient protecting group, enabling selective functionalization of the piperazine nitrogen. For example, coupling with fluorinated aryl halides via Buchwald-Hartwig amination yields derivatives with enhanced lipophilicity and receptor affinity .

Q. How does storage condition affect the compound’s stability?

Q. What computational tools predict the compound’s reactivity in nucleophilic or electrophilic environments?

Software like Gaussian or ORCA calculates Fukui indices to identify reactive sites. Molecular docking (AutoDock Vina) models interactions with biological targets, guiding functional group modifications for drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.